{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride typically involves the reaction of 2-ethoxyphenylpiperazine with an appropriate oxoethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior . The compound’s structure allows it to bind to these receptors with high affinity, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine: Similar in structure but with a methoxy group instead of an ethoxy group.
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine core structure.
Trazodone: An antidepressant with a similar arylpiperazine structure.
Uniqueness
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is unique due to its specific ethoxyphenyl substitution, which imparts distinct biochemical properties and receptor affinities compared to its analogs .
Properties
IUPAC Name |
2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLOSKRIZWRJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-93-7 | |
Record name | Ethanone, 2-amino-1-[4-(2-ethoxyphenyl)-1-piperazinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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